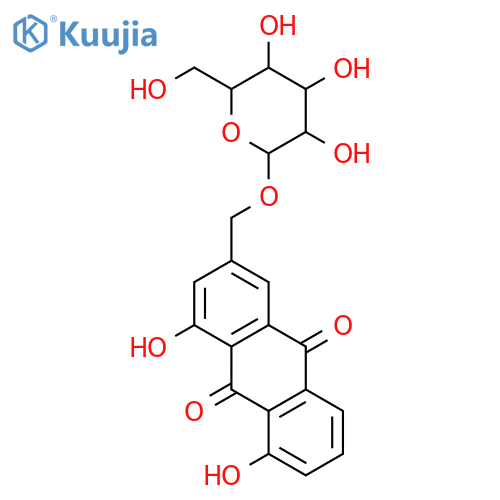

Cas no 29010-56-8 ((4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside)

29010-56-8 structure

商品名:(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside

CAS番号:29010-56-8

MF:C21H20O10

メガワット:432.377507209778

CID:1438174

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside 化学的及び物理的性質

名前と識別子

-

- (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside

- 1,8-Dihydroxy-3-(hydroxymethyl)-9,10-anthracenedione mono-beta-D-glucopyranoside

-

じっけんとくせい

- ゆうかいてん: 221-222 ºC

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T29888-5mg |

Aloe-emodin-glucoside |

29010-56-8 | 98% | 5mg |

¥ 7000 | 2023-09-15 | |

| TargetMol Chemicals | T29888-5 mg |

Aloe-emodin-glucoside |

29010-56-8 | 98% | 5mg |

¥ 7,000 | 2023-07-11 | |

| TargetMol Chemicals | T29888-25mg |

Aloe-emodin-glucoside |

29010-56-8 | 25mg |

¥ 10600 | 2024-07-20 |

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

29010-56-8 ((4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside) 関連製品

- 33037-46-6(Aloe Emodin 8-Glucoside)

- 8024-48-4(Casanthranol)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量